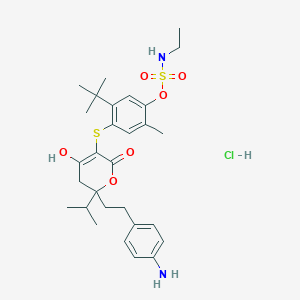
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its multiple functional groups make it a versatile tool for probing biological systems .
Medicine
Its structure suggests it could be modified to produce drugs with specific therapeutic effects .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride stands out due to its unique combination of functional groups.
Properties
Molecular Formula |
C29H41ClN2O6S2 |
|---|---|
Molecular Weight |
613.2 g/mol |
IUPAC Name |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate;hydrochloride |
InChI |
InChI=1S/C29H40N2O6S2.ClH/c1-8-31-39(34,35)37-24-16-22(28(5,6)7)25(15-19(24)4)38-26-23(32)17-29(18(2)3,36-27(26)33)14-13-20-9-11-21(30)12-10-20;/h9-12,15-16,18,31-32H,8,13-14,17,30H2,1-7H3;1H |
InChI Key |
XPHANNWTLLGFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


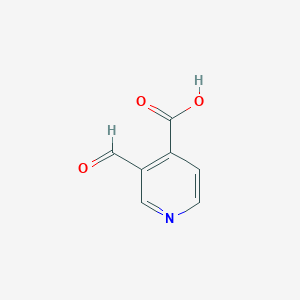
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
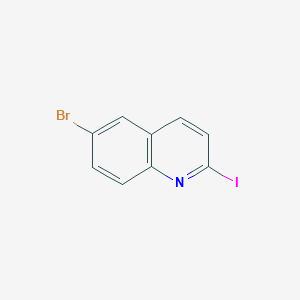
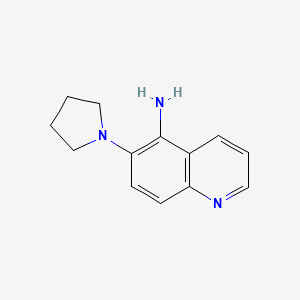
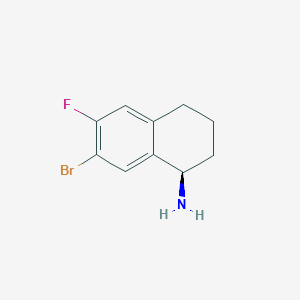

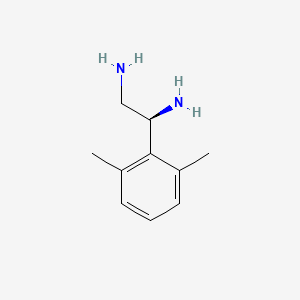

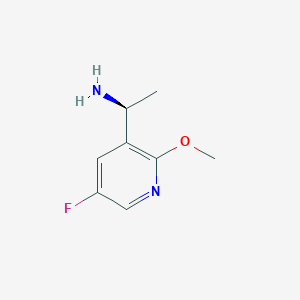
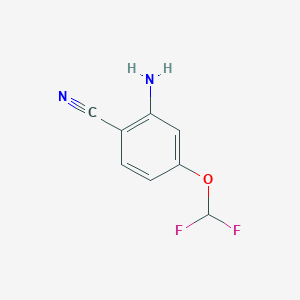

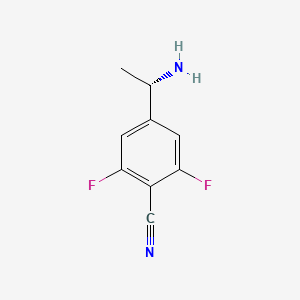
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
